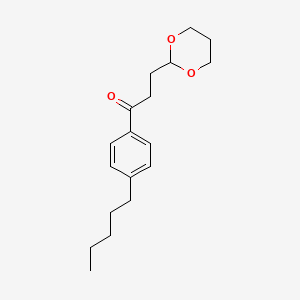

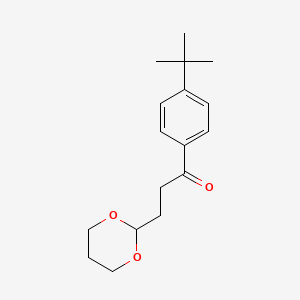

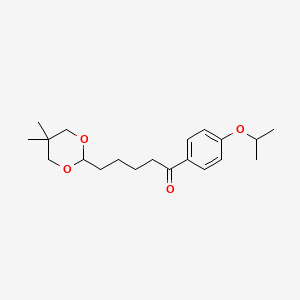

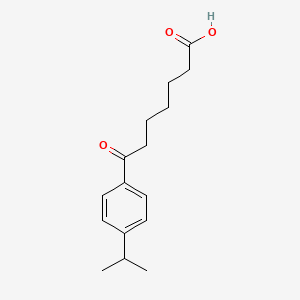

![molecular formula C22H24B2N2O2 B1326269 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 950511-16-7](/img/structure/B1326269.png)

2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Vinylboronic acid pinacol ester

- Application: This compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers .

- Method: The specific experimental procedures are not provided in the source, but typically, Heck-Mizoroki arylation involves palladium-catalyzed cross-coupling of aryl halides and alkenes .

- Results: The outcome of this application is the formation of Π-extended systems and conjugated dendrimers .

-

Imidazole containing compounds

- Application: Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Method: The specific experimental procedures are not provided in the source, but typically, the synthesis of imidazole derivatives involves various kinds of synthetic routes .

- Results: The outcome of this application is the development of new drugs with a broad range of chemical and biological properties .

-

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Application: This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

- Method: The specific experimental procedures are not provided in the source, but typically, the synthesis of copolymers involves various kinds of synthetic routes .

- Results: The outcome of this application is the development of novel copolymers with unique optical and electrochemical properties .

-

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

- Application: This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

- Method: The specific experimental procedures are not provided in the source, but typically, the phosphitylation of alcohols involves various kinds of synthetic routes .

- Results: The outcome of this application is the formation of useful glycosyl donors and ligands .

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Application: This compound is a boron reagent used in organic synthesis .

- Method: The specific experimental procedures are not provided in the source, but typically, the synthesis of organic compounds involves various kinds of synthetic routes .

- Results: The outcome of this application is the development of new organic compounds .

-

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

- Application: This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

- Method: The specific experimental procedures are not provided in the source, but typically, the phosphitylation of alcohols involves various kinds of synthetic routes .

- Results: The outcome of this application is the formation of useful glycosyl donors and ligands .

Propriétés

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-13-11-16(12-14-17)23-25-18-9-5-7-15-8-6-10-19(26-23)20(15)18/h5-14,25-26H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWRQIQPSFPHAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24B2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.